

Fmoc-D-Asp(OtBu)-OH molecular weight and formula.

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Compound of Interest

Compound Name: *Fmoc-D-Asp(OtBu)-OH*

Cat. No.: *B2848758*

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Technical Guide: Fmoc-D-Asp(OtBu)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Fmoc-D-Asp(OtBu)-OH**, a crucial building block in peptide synthesis. It details the compound's physicochemical properties, its primary application in solid-phase peptide synthesis, and a generalized experimental workflow.

Compound Identification and Properties

Fmoc-D-Asp(OtBu)-OH is the standard nomenclature for N- α -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β -tert-butyl ester. The Fmoc group serves as a base-labile protecting group for the amine, while the tert-butyl ester protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide synthesis.

Chemical Structure and Properties

Below is a summary of the key quantitative data for **Fmoc-D-Asp(OtBu)-OH**.

Property	Value	Citations
Molecular Formula	C ₂₃ H ₂₅ NO ₆	[1] [2] [3]
Molecular Weight	411.45 g/mol	[1]
CAS Number	112883-39-3	
Appearance	White to beige powder or crystals	
Melting Point	146-151 °C	
Purity	≥98%	

Application in Peptide Synthesis

The primary application of **Fmoc-D-Asp(OtBu)-OH** is in Fmoc solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain immobilized on a solid resin support. The compound serves as a protected amino acid building block that is incorporated into the growing peptide sequence.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating an Fmoc-protected amino acid like **Fmoc-D-Asp(OtBu)-OH** into a peptide sequence on a solid support.

Materials:

- Fmoc-protected amino acids (e.g., **Fmoc-D-Asp(OtBu)-OH**)
- Solid-phase resin (e.g., Rink Amide, Wang resin)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents: (e.g., HBTU, HATU) and a base (e.g., DIPEA)
- Solvents: DMF, Dichloromethane (DCM)

- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Methodology:

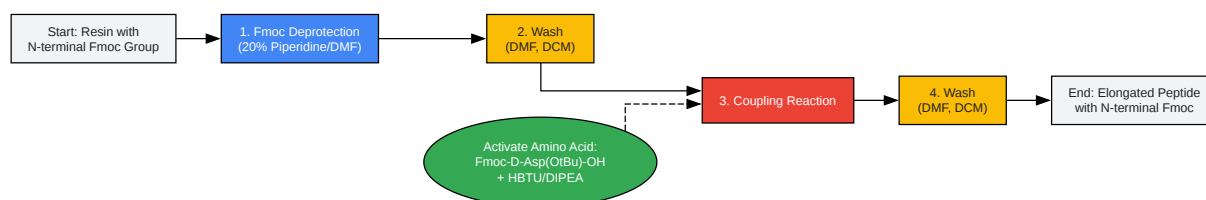
- Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.
- Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
- Amino Acid Coupling:
 - The **Fmoc-D-Asp(OtBu)-OH** is pre-activated in a separate vessel by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
 - This activation mixture is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- Washing: The resin is again washed extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (like the OtBu on the aspartic acid) are removed

simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

- **Peptide Precipitation and Purification:** The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the resulting crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis using a protected amino acid such as **Fmoc-D-Asp(OtBu)-OH**.



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Caption: A single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

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References

- 1. calpaclab.com [calpaclab.com]
- 2. Fmoc- D -Asp(OtBu)-OH 98 112883-39-3 [sigmaaldrich.com]
- 3. Fmoc-D-Aspartic acid beta-tert-butyl ester | 112883-39-3 [chemicalbook.com]

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